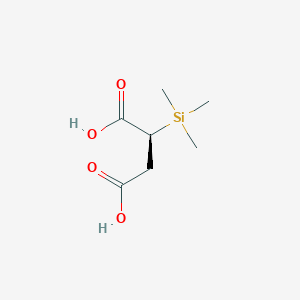
(2S,4R)-2-amino-4-carboxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-amino-4-carboxypentanoate is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-amino-4-carboxypentanoate can be achieved through various methods. One common approach involves the use of diastereoselective synthesis, which ensures the production of the desired stereoisomer. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed using commercially available starting materials with excellent diastereoselectivity . The tightly bound chelation-controlled transition state formed during the 5-exo-tet ring closure reaction is assumed to be the origin of high diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4R)-2-amino-4-carboxypentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like MnO2 and reducing agents such as NaBH4. Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding keto acids, while reduction can yield amino alcohols.
Applications De Recherche Scientifique
(2S,4R)-2-amino-4-carboxypentanoate has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a probe for studying protein folding and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders. Additionally, this compound is used in the industry for the production of specialized materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of (2S,4R)-2-amino-4-carboxypentanoate involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. Its unique stereochemistry allows it to bind selectively to target proteins, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S,4R)-2-amino-4-carboxypentanoate include (2S,4S)-2-amino-4-carboxypentanoate and (2R,4R)-2-amino-4-carboxypentanoate. These compounds share similar structural features but differ in their stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This stereoisomer exhibits different reactivity and binding affinity compared to its counterparts, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H10NO4- |
|---|---|
Poids moléculaire |
160.15 g/mol |
Nom IUPAC |
(2S,4R)-2-amino-5-hydroxy-4-methyl-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |
Clé InChI |
KRKRAOXTGDJWNI-DMTCNVIQSA-M |
SMILES isomérique |
C[C@H](C[C@@H](C(=O)[O-])N)C(=O)O |
SMILES canonique |
CC(CC(C(=O)[O-])N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)




![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid](/img/structure/B10777421.png)

![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)


